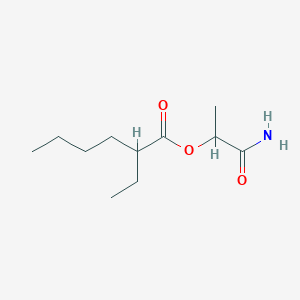
1-Amino-1-oxopropan-2-yl 2-ethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-1-oxopropan-2-yl 2-ethylhexanoate: is a chemical compound with the molecular formula C11H21NO3 It is known for its unique structure, which includes an amino group, a ketone group, and an ester linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-1-oxopropan-2-yl 2-ethylhexanoate can be synthesized through a multi-step process involving the reaction of 2-ethylhexanoic acid with 1-amino-1-oxopropan-2-ol. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures and pressures to increase the reaction rate. The product is then purified through distillation and recrystallization to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-1-oxopropan-2-yl 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The ketone group can be reduced to form a secondary alcohol using reducing agents such as sodium borohydride.
Substitution: The ester linkage can undergo nucleophilic substitution reactions, where the ethylhexanoate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 1-nitro-1-oxopropan-2-yl 2-ethylhexanoate.
Reduction: Formation of 1-amino-1-hydroxypropan-2-yl 2-ethylhexanoate.
Substitution: Formation of 1-amino-1-oxopropan-2-yl substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1-Amino-1-oxopropan-2-yl 2-ethylhexanoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its unique structure allows it to mimic certain biological molecules, making it useful in biochemical assays.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor agonists. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of 1-amino-1-oxopropan-2-yl 2-ethylhexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the ester linkage can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-Amino-1-oxopropan-2-yl acetate
- 1-Amino-1-oxopropan-2-yl butyrate
- 1-Amino-1-oxopropan-2-yl hexanoate
Comparison: 1-Amino-1-oxopropan-2-yl 2-ethylhexanoate is unique due to its longer alkyl chain (2-ethylhexanoate) compared to other similar compounds. This longer chain can influence its solubility, reactivity, and biological activity. The presence of the 2-ethylhexanoate group also provides steric hindrance, which can affect the compound’s interaction with molecular targets.
Eigenschaften
CAS-Nummer |
6288-15-9 |
|---|---|
Molekularformel |
C11H21NO3 |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
(1-amino-1-oxopropan-2-yl) 2-ethylhexanoate |
InChI |
InChI=1S/C11H21NO3/c1-4-6-7-9(5-2)11(14)15-8(3)10(12)13/h8-9H,4-7H2,1-3H3,(H2,12,13) |
InChI-Schlüssel |
YTWHORWZTZTBSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)OC(C)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





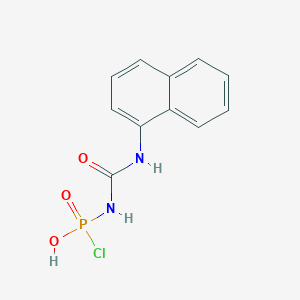


![5-butyl-5-ethyl-2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14742599.png)

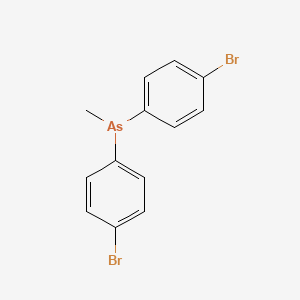

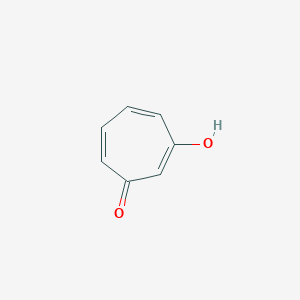

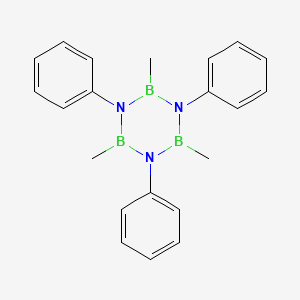
![2-[3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetonitrile](/img/structure/B14742635.png)
